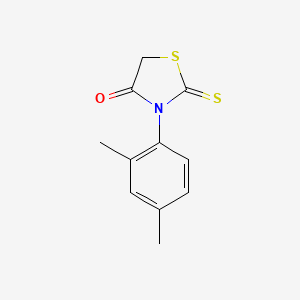

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one

Vue d'ensemble

Description

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure consists of a thiazolidinone ring with a 2,4-dimethylphenyl group attached, which contributes to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidinone ring. The general reaction conditions include:

Starting Materials: 2,4-dimethylphenyl isothiocyanate and α-haloketones.

Solvent: Common solvents used include ethanol or acetonitrile.

Catalyst: Base catalysts such as triethylamine or potassium carbonate.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).

Reaction Time: The reaction usually completes within a few hours (2-6 hours).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: The crude product is purified using recrystallization or chromatography techniques.

Quality Control: Analytical methods such as HPLC and NMR are used to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidinones without the thioxo group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinones.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Blocks

- This compound serves as a crucial building block in organic synthesis. Its thiazolidinone ring structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones or reduced to yield alcohols.

Material Science

- In material science, derivatives of thiazolidinones are explored for their electronic and optical properties. The unique structural features of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one make it suitable for developing new materials with specific functionalities.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes by binding to their active sites, which could be beneficial in various biochemical assays.

Antimicrobial Activity

- A series of studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. For example, compounds with similar structures have shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .

| Compound Name | Bacterial Target | Inhibition Percentage |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

Medical Applications

Therapeutic Properties

- The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Thiazolidinone derivatives are known for their roles in drug development; for instance, some derivatives have been associated with treating conditions such as diabetes and multiple sclerosis due to their ability to activate specific receptors like PPARγ .

Anticancer Activity

- Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds exhibiting high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been identified. One study reported an IC50 value of 0.24 µM against HepG2 cells for a structurally similar derivative .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.54 |

| HepG2 | 0.24 |

Industrial Applications

Material Development

- In industrial settings, thiazolidinone compounds are investigated for their use in developing new materials with enhanced properties such as antimicrobial coatings or polymers used in textiles and printing . These applications leverage the unique chemical properties of thiazolidinones to create functional materials.

Case Studies

-

Antibacterial Activity Study

- A study synthesized several thiazolidinone derivatives and evaluated their antibacterial activity using disc diffusion methods against E. coli and S. aureus. The results indicated that structural modifications significantly enhanced antibacterial potency.

-

Cytotoxicity Evaluation

- Another research focused on the cytotoxic effects of various thiazolidinone compounds on different cancer cell lines, demonstrating promising results with specific derivatives showing potent activity comparable to established anticancer drugs.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.

Pathways: It inhibits key enzymes in the biosynthesis of essential biomolecules in microbes, leading to their death. In cancer cells, it induces apoptosis by activating caspase pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dimethyl-phenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole ring instead of a thiazolidinone ring.

1-(2,4-Dimethyl-phenyl)-3-thioxo-thiazolidin-4-one: Similar but with different substitution patterns on the thiazolidinone ring.

Uniqueness

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thioxo and thiazolidinone functionalities, which contribute to its distinct chemical reactivity and biological activity.

Activité Biologique

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their potential therapeutic applications, including:

- Anticancer Activity : Many thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : These compounds have shown promise in inhibiting bacterial and viral infections.

- Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways, providing potential for treating inflammatory diseases.

- Antidiabetic Effects : Certain thiazolidinones enhance insulin sensitivity and glucose uptake.

2.1 Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound induced apoptosis in these cells through both intrinsic and extrinsic pathways, as evidenced by increased levels of pro-apoptotic markers and reduced cell viability.

2.2 Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. In vitro assays showed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound's antimicrobial efficacy is comparable to established antibiotics.

2.3 Anti-inflammatory Effects

In studies focusing on inflammation, this compound was found to significantly reduce levels of pro-inflammatory cytokines in RAW264.7 macrophages. This suggests its potential use in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor progression and inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound reduces oxidative stress by scavenging free radicals, contributing to its antioxidant properties.

Table 1: Summary of Biological Activities

5. Conclusion

This compound is a promising candidate in drug development due to its diverse biological activities. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial and anti-inflammatory properties highlights its potential as a multi-target therapeutic agent. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms behind its biological activities.

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGLQDSZOCUWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.